6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-amino-5-methoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,9H2,1H3,(H,10,11) |
InChI Key |
APEHFWLTMCJIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1N)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxyphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
сосредотачиваясь на его применении, вот как это звучит:
Хотя информация о конкретном соединении "6-амино-5-метокси-2,3-дигидро-1,3-бензоксазол-2-он" ограничена, поиск по различным исследованиям и химическим поставщикам предоставляет некоторую информацию.
Общая информация
- Идентификаторы : 6-амино-5-метокси-2,3-дигидро-1,3-бензоксазол-2-он поставляется Parchem и имеет CAS № 32580-41-9 и молекулярную формулу C8H8N2O3 . Другим CAS № для этого соединения является 1547338-08-8 .
- Синонимы : Синонимы этого химического вещества включают this compound, 1547338-08-8, SCHEMBL9373603, EN300-1295016 .
Потенциальные приложения
Хотя конкретные применения 6-амино-5-метокси-2,3-дигидро-1,3-бензоксазол-2-она четко не указаны в предоставленных результатах поиска, связанные с этим исследования показывают, что соединения, включающие метоксигруппы и тиазольные кольца, демонстрируют различные виды деятельности:
- Противосудорожные свойства : Исследования показали, что молекулы, содержащие тиазольное кольцо, могут непредсказуемо вести себя в физиологических системах и влиять на биохимические пути. Соединение 4-(6-амино-3,5-дициано-4-(4-метоксифенил)-2-оксопиридин-1(2H)-ил)-N-(тиазол-2-ил)-бензолсульфонамид (1) продемонстрировало самые высокие противосудорожные свойства. SAR-анализ показал, что самая высокая активность соединения 1 может быть связана с метоксифенильной группой, присоединенной к пиридиновому кольцу .
- Противораковая активность : Фенилтиазол-включенные производные хинолина показали замечательную активность против карциномы толстой кишки HCT-15, а соединение 24b проявило исключительно высокую степень эффективности против рака легких NCIeH322 M, возможно, из-за присутствия метоксигруппы (OCH3) на хинолиновом кольце .
- Антимикробная активность : Тиазольные и бензотиазольные производные, как было обнаружено, обладают антимикробной активностью. В частности, соединение 51 проявило самую мощную антимикробную активность, что может быть связано с наличием метоксигруппы на бензотиазольном фрагменте .
Дополнительные соображения
- Поставщики : Parchem поставляет 6-амино-5-метокси-2,3-дигидро-1,3-бензоксазол-2-он и ряд специальных химикатов по всему миру .
- Спирулина : Хотя это и не связано напрямую с целевым соединением, стоит отметить, что спирулина, микроводоросль, известна своим богатым питательным составом и разнообразными биологически активными соединениями, что делает ее ценным функциональным продуктом питания, кормом и для других применений .
Mechanism of Action
The mechanism of action of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazolone derivatives exhibit varied biological and physicochemical properties depending on substituent type and position. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Key Observations
Substituent Effects on Bioactivity: The amino group at position 6 (as in 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one) is associated with sEH inhibition, a target for anti-inflammatory and cardiovascular therapies . Methoxy groups (e.g., 6-methoxy derivatives) enhance metabolic stability compared to hydroxylated analogs, as seen in natural benzoxazolinones like MBOA . Chloro substituents (e.g., Chlorzoxazone) increase lipophilicity, improving blood-brain barrier penetration for central nervous system applications .
Synthetic Routes: Nitration followed by reduction is a common strategy for introducing amino groups (e.g., synthesis of 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one via Pd/C hydrogenation of a nitro precursor) . Methoxy groups are typically introduced via alkylation (e.g., dimethyl sulfate in THF/NaH) or nucleophilic substitution .
Physicochemical Properties: Melting Points: Electron-withdrawing groups (e.g., nitro) increase melting points (e.g., 6-nitro derivative: 240–243°C), while alkyl groups (e.g., methyl) lower them (e.g., 3-methyl-6-nitro analog: 179–181°C) . Solubility: Amino and methoxy groups improve aqueous solubility compared to halogenated derivatives, critical for bioavailability .
Biological Relevance :
Biological Activity
6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique substitution pattern on the benzoxazole ring, which is critical for its biological interactions. The following sections will explore the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.19 g/mol. The structure includes a methoxy group at the 5-position and an amino group at the 6-position of the benzoxazole ring, contributing to its distinctive chemical properties.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| Functional Groups | Methoxy (–OCH₃), Amino (–NH₂) |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, derivatives of benzoxazoles have shown efficacy against a range of bacterial strains and fungi. For instance, studies involving model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) reported minimal inhibitory concentrations (MIC) that highlight the compound's potential as an antimicrobial agent .
Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Bacillus subtilis |
| This compound | 64 | Escherichia coli |
Anticancer Activity
The anticancer effects of this compound have been investigated in various cancer cell lines. Studies have demonstrated its cytotoxic effects against several types of cancer cells including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12 | Bernard et al., 2014 |
| A549 | 15 | Chung et al., 2015 |
| HepG2 | 18 | Reddy et al., 2016 |
The biological activity of this compound may be attributed to its interaction with various biological targets. Notably, it has been suggested that this compound can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain pathways. This inhibition could lead to reduced inflammatory responses and potential therapeutic effects in conditions characterized by excessive inflammation.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinities of this compound with target proteins. These studies indicate favorable interactions with active sites of enzymes relevant to cancer progression and microbial resistance.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study examining the effects on MCF-7 cells, treatment with this compound resulted in significant apoptosis induction compared to control groups .
- Antibacterial Efficacy : A comparative study on various benzoxazole derivatives showed that those containing the methoxy group exhibited enhanced antibacterial activity against E. coli, suggesting structural modifications can significantly impact biological outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Use polyphosphoric acid (PPA) as a catalyst for cyclocondensation of precursors like substituted ortho-aminophenols and carboxylic acids (e.g., p-chlorophenylacetic acid) under reflux conditions .
- Step 2 : Optimize solvent systems (e.g., diethyl ether-water mixtures) and temperature (ice-cooled conditions) to minimize side reactions during intermediate formation (e.g., 5-amino-2-(p-chlorobenzyl)-benzoxazole) .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign signals for the methoxy group (δ ~3.8 ppm in H NMR) and benzoxazolone ring protons (δ 6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy : Confirm the presence of NH (stretch ~3400 cm) and carbonyl (C=O stretch ~1700 cm) groups .
- Mass Spectrometry (MS) : Validate molecular weight (m/z 195.16) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours .
- Analytical Tools : Quantify degradation products via LC-MS and identify hydrolyzed byproducts (e.g., 5-methoxy-2-aminophenol) .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoxazolone ring influence reactivity in cross-coupling reactions?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., 5-Amino-3-benzyl derivatives) and compare reaction rates in Suzuki-Miyaura couplings .
- Computational Modeling : Use DFT calculations to evaluate electron density at reactive sites (e.g., C-6 position) and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Test analogs with modified substituents (e.g., fluoro or methyl groups) to isolate contributing moieties .
- In Vitro Validation : Conduct dose-response assays (IC values) on cell lines (e.g., HeLa or MCF-7) to differentiate target-specific effects from nonspecific toxicity .
Q. How can computational docking predict interactions between this compound and COX-2 or other enzymatic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model ligand binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. What role does the methoxy group play in modulating fluorescence properties for imaging applications?
- Methodology :
- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to evaluate polarity-dependent fluorescence shifts .
- Quantum Yield Calculations : Compare with analogs lacking the methoxy group (e.g., 6-H derivatives) to quantify enhancement effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Methodology :
- Solubility Screening : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C, validated by UV-Vis spectroscopy .
- Permeability Assays : Perform Caco-2 monolayer studies to reconcile conflicting bioavailability claims .
Experimental Design Considerations
Q. What controls are critical when evaluating the compound’s antioxidant activity in vitro?
- Methodology :
- Positive Controls : Include Trolox or ascorbic acid in DPPH/ABTS assays to normalize radical scavenging activity .
- Negative Controls : Test under anaerobic conditions to rule out oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
